molecular formula C22H23N3O3S2 B6495318 ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-86-0

ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B6495318
CAS No.: 852366-86-0
M. Wt: 441.6 g/mol
InChI Key: KWXIPPOGZFLCKT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 852366-86-0) is a synthetic compound characterized by its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and related pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula C22H23N3O3S2C_{22}H_{23}N_{3}O_{3}S_{2} and features a quinazoline moiety linked to a cyclohepta[b]thiophene core. The structural complexity may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor effects. Notably:

  • Cell Viability and IC50 Values : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 23.2μM23.2\,\mu M in MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death. Flow cytometry analysis revealed that it causes G2/M phase cell cycle arrest . This suggests that the compound interferes with critical cell cycle checkpoints, which is a common mechanism for antitumor agents.

Apoptosis Induction

The induction of apoptosis by this compound involves several pathways:

  • Caspase Activation : The compound significantly increases the levels of active caspases in treated cells .
  • Cell Cycle Arrest : It disrupts normal cell cycle progression by accumulating cells in the G2/M phase .

Inhibition of Autophagy

Interestingly, while promoting apoptosis, the compound appears to inhibit autophagic processes within cancer cells. This dual action may enhance its therapeutic efficacy by preventing alternative survival pathways .

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with other known quinazoline derivatives reveals its competitive edge in certain assays:

Compound NameIC50 (μM)Mechanism
Compound A20.5Apoptosis induction
Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-...23.2Apoptosis & Cell Cycle Arrest
Compound B30.1Caspase activation

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Thieno[2,3-d]pyrimidines : Similar structures have been reported to exhibit strong antitumor activity and selective targeting of cancer cells via folate receptor pathways .
  • Quinazoline Derivatives : A broad range of quinazoline derivatives have demonstrated various pharmacological activities including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPPOGZFLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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